5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid
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Overview
Description
5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid is a complex organic compound that features a brominated benzoic acid moiety linked to a diazenyl group and a hydroxy-substituted tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid typically involves multiple steps. One common approach starts with the bromination of 2-hydroxybenzoic acid to form 5-bromo-2-hydroxybenzoic acid. This intermediate is then subjected to diazotization and coupling with 6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to yield the final product. The reaction conditions often involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the diazenyl group can produce amines.
Scientific Research Applications
5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The diazenyl group may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Shares the brominated benzoic acid moiety but lacks the diazenyl and tetrahydropyrimidine groups.
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Contains the tetrahydropyrimidine ring but lacks the brominated benzoic acid moiety.
2-((6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid: Similar structure but without the bromine atom.
Uniqueness
The uniqueness of 5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, diazenyl group, and hydroxy-substituted tetrahydropyrimidine ring allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H7BrN4O5 |
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Molecular Weight |
355.10 g/mol |
IUPAC Name |
5-bromo-2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H7BrN4O5/c12-4-1-2-6(5(3-4)10(19)20)15-16-7-8(17)13-11(21)14-9(7)18/h1-3H,(H,19,20)(H3,13,14,17,18,21) |
InChI Key |
WXTNCLZUIARNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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